Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and an isocyanato group at the para position. It is used in various chemical and industrial applications due to its reactivity and functional groups.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety data sheet for a similar compound, “Benzenamine,N,N-bis(2-chloroethyl)-4-nitro-”, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mechanism of Action
Target of Action
N,N-bis(2-chloroethyl)-4-isocyanatoaniline, also known as Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-, is a type of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents. The primary targets of these compounds are DNA and other cellular components .
Mode of Action
Nitrogen mustards, including N,N-bis(2-chloroethyl)-4-isocyanatoaniline, are alkylating agents that form DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .
Biochemical Pathways
The compound’s interaction with DNA triggers cellular signaling and repair cascades that are associated with resistance to ICL-forming agents . The specifics of lesion recognition and synthesis past ICLs by DNA polymerases are dependent upon the structure of ICLs .
Pharmacokinetics
The pharmacokinetics of nitrogen mustards have been studied in mice. The plasma half-lives of similar compounds were found to be around 1.1 to 1.2 hours . The compound provided tumour/plasma ratios and absolute tumour AUC values almost two times higher than a comparable compound .
Result of Action
The compound’s action results in DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The DNA damage triggers apoptotic cell death via the accumulation of persistent DNA damage .
Action Environment
In a polar environment, tris(2-chloroethyl)amine, a related compound, undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate . The environment can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- typically involves the reaction of benzenamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The isocyanato group is introduced through a subsequent reaction with phosgene or a similar reagent under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanato group can react with alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Urethanes and Ureas: Formed from the reaction of the isocyanato group with alcohols or amines.
Substituted Benzenamines: Formed from nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-
- Benzenamine, N,N-bis(2-chloroethyl)-4-decyloxy-
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- is unique due to the presence of the isocyanato group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for the formation of urethanes and ureas, which are valuable in various chemical and industrial applications.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-isocyanatoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)14-9-16/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBEJVXMXSRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444803 | |
Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82484-59-1 | |
Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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